3-(2-Ethoxyethoxy)benzonitrile
Overview
Description
3-(2-Ethoxyethoxy)benzonitrile is a chemical compound with the molecular formula C₁₂H₁₄O₂N. It is characterized by a benzene ring substituted with a cyano group (-CN) and a 2-ethoxyethoxy group (-OCH₂CH₂OCH₂CH₃). This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-nitrobenzonitrile as the starting material.
Reduction Process: The nitro group in 3-nitrobenzonitrile is reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Nucleophilic Substitution: The amino group is then substituted with a 2-ethoxyethoxy group through nucleophilic substitution reactions using ethoxyethanol in the presence of a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Iron powder and hydrochloric acid (HCl).
Substitution: Ethoxyethanol and potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: 3-(2-ethoxyethoxy)benzoic acid.
Reduction: 3-(2-ethoxyethoxy)benzylamine.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Ethoxyethoxy)benzonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
3-(2-Ethoxyethoxy)benzonitrile is structurally similar to other benzonitrile derivatives, such as 4-(2-ethoxyethoxy)benzonitrile and 2-(2-ethoxyethoxy)benzonitrile. its unique substitution pattern gives it distinct chemical and biological properties. For example, the position of the ethoxyethoxy group on the benzene ring can significantly affect its reactivity and interaction with biological targets.
Comparison with Similar Compounds
4-(2-ethoxyethoxy)benzonitrile
2-(2-ethoxyethoxy)benzonitrile
3-nitrobenzonitrile
3-(2-ethoxyethoxy)benzoic acid
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Properties
IUPAC Name |
3-(2-ethoxyethoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-13-6-7-14-11-5-3-4-10(8-11)9-12/h3-5,8H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJHTAJAQBBIFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655720 | |
Record name | 3-(2-Ethoxyethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095085-73-6 | |
Record name | 3-(2-Ethoxyethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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